molecular formula C5H12N2O2 B14499780 N-tert-Butyl-N'-hydroxyurea CAS No. 63491-77-0

N-tert-Butyl-N'-hydroxyurea

Cat. No.: B14499780
CAS No.: 63491-77-0
M. Wt: 132.16 g/mol
InChI Key: HWJHRPKZRZGNDH-UHFFFAOYSA-N
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Description

N-tert-Butyl-N’-hydroxyurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxy group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Addition: One common method for synthesizing N-tert-Butyl-N’-hydroxyurea involves the nucleophilic addition of amines to potassium isocyanate in water.

    Reaction with Carbamoyl Chlorides: Another method involves the reaction of carbamoyl chlorides with ammonia.

Industrial Production Methods: Industrial production of N-tert-Butyl-N’-hydroxyurea typically involves large-scale synthesis using the nucleophilic addition method due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-tert-Butyl-N’-hydroxyurea can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro compounds.

    Reduction: This compound can also be reduced to form amines or other reduced derivatives.

    Substitution: N-tert-Butyl-N’-hydroxyurea can participate in substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-tert-Butyl-N’-hydroxyurea is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, N-tert-Butyl-N’-hydroxyurea is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into their structure and function .

Medicine: This compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biochemical pathways is required .

Industry: In the industrial sector, N-tert-Butyl-N’-hydroxyurea is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of these products is crucial for the development of new and effective compounds .

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-hydroxyurea involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

    N-tert-Butylhydroxylamine: Similar in structure but lacks the urea moiety.

    N-tert-Butylurea: Lacks the hydroxy group.

    N-tert-Butyl-N’-methylurea: Contains a methyl group instead of a hydroxy group.

Uniqueness: N-tert-Butyl-N’-hydroxyurea is unique due to the presence of both the tert-butyl and hydroxy groups. This combination imparts distinct chemical properties, such as increased steric hindrance and the ability to form hydrogen bonds, which are not observed in the similar compounds listed above .

Properties

CAS No.

63491-77-0

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

1-tert-butyl-3-hydroxyurea

InChI

InChI=1S/C5H12N2O2/c1-5(2,3)6-4(8)7-9/h9H,1-3H3,(H2,6,7,8)

InChI Key

HWJHRPKZRZGNDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NO

Origin of Product

United States

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